molecular formula C30H24N4NaO8S2 B1581220 Direct Scarlet B CAS No. 3530-19-6

Direct Scarlet B

Cat. No.: B1581220
CAS No.: 3530-19-6
M. Wt: 655.7 g/mol
InChI Key: LUYUEIWYNKDIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Direct Scarlet B, also known as Amidine Scarlet B, Chloramine Red B, Diamine Scarlet B, Pontamine Scarlet B, and Direct Red 37 , is a chemical compound with the molecular formula C30H22N4Na2O8S2 . It appears as an orange to amber to dark red powder or crystal .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a maximum absorption wavelength of 507 nm in water . It is soluble in water . The compound appears as an orange to amber to dark red powder or crystal .

Scientific Research Applications

Photocatalytic Applications

Direct Scarlet B (Scarlet F-4BS), a dye, has been studied for its photocatalytic degradation properties. The degradation efficacy of Direct Red 23 dye was investigated in a UV/TiO2 system, examining factors such as catalyst loading, pH, and the presence of various ions and compounds. The study established that acidic conditions favor the photocatalytic removal of Direct Red 23 and explored the comparative effectiveness of different catalysts. The findings provide insights into optimizing conditions for the degradation process, contributing to the understanding of environmental remediation techniques (Sohrabi & Ghavami, 2008).

Environmental Interaction and Bioremediation

In an exploration of bioremediation, a study utilized Tamarindus mucilage, a natural flocculant, for removing vat (golden yellow) and direct dyes (direct fast scarlet) from aqueous solutions. The research highlighted the percentage removal efficacy of the mucilage for different dyes under varying conditions, emphasizing the impact of pH on dye removal. This study demonstrates the potential of natural flocculants in treating industrial waste, suggesting a sustainable approach to managing dye pollution in water bodies (Mishra & Bajpai, 2006).

Impact on Plant Growth and Microbial Activity

A study investigated the effects of different types and doses of effective microorganism (EM) applications on the photosynthetic activity of scarlet sage and the microbial and enzyme activity of the medium. The research concluded that EMs significantly influence the photosynthetic activity of scarlet sage, with the highest concentration of EMs showing the most positive effect. However, the influence on soil activity was less pronounced, with an increase noted only in the number of fungi and dehydrogenase activity. This study emphasizes the complex interactions between microbial treatments and plant physiology, contributing to the broader understanding of agricultural and horticultural practices (Borowiak et al., 2021).

Safety and Hazards

Direct Scarlet B is harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and washing skin thoroughly after handling . If swallowed or inhaled, it’s advised to call a poison center or doctor .

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "Direct Scarlet B can be synthesized through a diazotization-coupling reaction pathway.", "Starting Materials": [ "Sulfanilic acid", "Sodium nitrite", "Hydrochloric acid", "Naphthol AS" ], "Reaction": [ "Dissolve 10 g of sulfanilic acid in 100 mL of water and add 10 mL of hydrochloric acid.", "Dissolve 7.5 g of sodium nitrite in 50 mL of water and add it to the sulfanilic acid solution at 0-5°C with stirring.", "Dissolve 10 g of Naphthol AS in 100 mL of water and add 10 mL of sodium hydroxide solution.", "Add the diazonium salt solution to the Naphthol AS solution slowly with stirring at 0-5°C.", "Keep the reaction mixture at 0-5°C for 2 hours and then filter the precipitate.", "Wash the precipitate with water and dry it to obtain Direct Scarlet B." ] }

CAS No.

3530-19-6

Molecular Formula

C30H24N4NaO8S2

Molecular Weight

655.7 g/mol

IUPAC Name

disodium;8-[[4-[4-[(4-ethoxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonate

InChI

InChI=1S/C30H24N4O8S2.Na/c1-2-42-25-14-12-24(13-15-25)32-31-22-8-3-19(4-9-22)20-5-10-23(11-6-20)33-34-30-27(35)16-7-21-17-26(43(36,37)38)18-28(29(21)30)44(39,40)41;/h3-18,35H,2H2,1H3,(H,36,37,38)(H,39,40,41);

InChI Key

LUYUEIWYNKDIAB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=C(C=CC5=CC(=CC(=C54)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=C(C=CC5=CC(=CC(=C54)S(=O)(=O)O)S(=O)(=O)O)O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Direct Scarlet B
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Direct Scarlet B
Reactant of Route 3
Reactant of Route 3
Direct Scarlet B
Reactant of Route 4
Reactant of Route 4
Direct Scarlet B
Reactant of Route 5
Reactant of Route 5
Direct Scarlet B
Reactant of Route 6
Reactant of Route 6
Direct Scarlet B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.